Dioxinodehydroeckol
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Overview
Description
Dioxinodehydroeckol is a marine-derived compound identified for its potential neuroprotective properties. It has been studied for its effectiveness against multiple brain disorders, including Alzheimer’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis . This compound is derived from the edible brown alga Ecklonia cava and has shown promise in various biological applications .
Preparation Methods
Dioxinodehydroeckol is typically extracted from marine brown algae, particularly Ecklonia cava. The extraction process involves the use of solvents such as ethanol to isolate the compound from the algae . The synthetic routes for this compound involve the isolation of phlorotannins, a class of polyphenols, from the algae. Industrial production methods are still under research, but the focus is on optimizing the extraction process to yield higher quantities of the compound .
Chemical Reactions Analysis
Dioxinodehydroeckol undergoes various chemical reactions, including oxidation and reduction. It has been observed to inhibit Cu2±induced LDL oxidation, indicating its potential as an antioxidant . Common reagents used in these reactions include copper ions and other oxidizing agents. The major products formed from these reactions are oxidized derivatives of this compound, which retain some of the biological activity of the parent compound .
Scientific Research Applications
Dioxinodehydroeckol has a wide range of scientific research applications:
Neuroprotection: It has been identified as a potential inhibitor of multiple target proteins involved in neurodegenerative disorders.
Bone Health: The compound enhances osteoblast differentiation, making it a potential treatment for osteoporosis.
Antioxidant Activity: It exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory: This compound has shown anti-inflammatory effects, which can be useful in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of dioxinodehydroeckol involves its interaction with multiple molecular targets. It binds to the kelch domain of Keap1, preventing the protein-protein interactions between Keap1 and Nrf2, thereby facilitating the neuroprotective action of Nrf2 . Additionally, it enhances the expression of phospho-Smad1/5/8, which is involved in the bone morphogenetic protein (BMP) signaling pathway, promoting osteoblast differentiation .
Comparison with Similar Compounds
Dioxinodehydroeckol is similar to other phlorotannins such as eckol, dieckol, and phlorofucofuroeckol-A. These compounds also exhibit antioxidant and neuroprotective properties . this compound is unique in its ability to interact with multiple target proteins involved in neurodegenerative disorders, making it a more versatile compound for therapeutic applications .
Properties
CAS No. |
639514-05-9 |
---|---|
Molecular Formula |
C18H10O9 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[1,4]benzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol |
InChI |
InChI=1S/C18H10O9/c19-6-1-8(21)14-11(3-6)26-17-13(24-14)5-10(23)16-18(17)27-15-9(22)2-7(20)4-12(15)25-16/h1-5,19-23H |
InChI Key |
LBHQACSAGWCMAB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |
Synonyms |
eckstolonol |
Origin of Product |
United States |
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